molecular formula C15H18N2O B2809926 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 1202247-39-9

8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2809926
CAS No.: 1202247-39-9
M. Wt: 242.322
InChI Key: BEDOAEXLFNFZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic hydantoin derivative of significant interest in medicinal chemistry and drug discovery. The 1,4-diazaspiro[4.5]decane scaffold is a privileged structure in pharmaceutical research, and this specific compound serves as a versatile building block for the synthesis of novel bioactive molecules. The core spiro hydantoin structure is associated with a wide range of therapeutic activities. Research on closely related analogs has demonstrated potential in developing antiviral agents against pathogens like the Hepatitis C virus (HCV) and Dengue virus (DENV), as well as antitrypanosomal agents for neglected tropical diseases such as Chagas disease and sleeping sickness . The incorporation of lipophilic components, such as the phenyl and methyl substituents in this molecule, is a recognized strategy to enhance biological activity and optimize drug-like properties within this chemical class . This compound is presented as a high-quality chemical tool for researchers. It is intended for use in hit-to-lead optimization , structure-activity relationship (SAR) studies , and library synthesis aimed at exploring new therapeutic areas. All products are strictly for research and development purposes. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS.

Properties

IUPAC Name

8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-9-15(10-8-11)16-13(14(18)17-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOAEXLFNFZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method includes the reaction of a suitable amine with a ketone to form an intermediate, which is then cyclized to form the spiro compound. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient in terms of time and resource utilization .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their biological activities, and applications based on evidence:

Compound Name Structural Features Biological Activity/Application Key Differences from Target Compound Reference
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones 6-aryl, 9-substituents, diazaspiro[4.5]decane core Anticonvulsant (MES, scPTZ models) Additional carbonyl groups at positions 8 and 10
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones Expanded spiro[5.5]undecane core, aryl and alkyl substituents Anticonvulsant (higher potency than [4.5] analogs) Larger ring size (11-membered vs. 10-membered)
cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one 1-azaspiro core, dimethylphenyl, hydroxy, methoxy substituents Pesticide metabolite (spirotetramat derivative) Single nitrogen in spiro core vs. two nitrogens
Diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate Complex ester substituents, hydroxyl and methyl groups at position 9 Antimicrobial (broad-spectrum activity) Additional ester and hydroxyl functionalities
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one Dioxa-azaspiro core, coumarin derivative Not specified (chromophore for imaging/studies) Oxygen atoms replacing nitrogens in the spiro core
8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate Thia-diazaspiro core, benzodioxin substituent Not specified (potential CNS applications) Sulfur atom in place of oxygen/nitrogen

Structural and Functional Insights

  • Ring Size and Rigidity : The diazaspiro[4.5]decane core in the target compound provides a balance between rigidity and flexibility, favoring receptor binding. Larger spiro[5.5]undecane analogs exhibit enhanced anticonvulsant potency due to increased hydrophobic interactions .
  • Substituent Effects :
    • Anticonvulsant Activity : Phenyl groups at position 3 (as in the target compound) are common in anticonvulsant spirocycles, mimicking hydantoin pharmacophores. Alkyl substituents (e.g., methyl at position 8) may improve metabolic stability .
    • Agrochemical Applications : Azaspiro derivatives like spirotetramat metabolites feature electron-withdrawing groups (e.g., methoxy, hydroxy) that enhance pesticidal activity via systemic translocation in plants .
  • Heteroatom Variations : Replacement of nitrogen with oxygen or sulfur alters electronic properties. For example, dioxa-azaspiro compounds () show improved solubility, while thia-diazaspiro derivatives () may modulate redox activity .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the spirocyclic structure and substituent positions of 8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the spirocyclic scaffold and substituent connectivity. X-ray crystallography is critical for unambiguous confirmation of stereochemistry and spatial arrangement. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the carbonyl moiety. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How can the synthesis of this compound be optimized to improve yield and scalability?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) during key steps such as cyclization and sulfonylation. For example, using palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) can enhance regioselectivity. Multi-step protocols may require intermediate purification via column chromatography or recrystallization. Comparative studies on analogous compounds suggest that substituent electronic effects (e.g., methoxy groups) influence reaction rates and yields .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antibacterial vs. antitumor) of this compound be resolved?

  • Methodological Answer : Perform head-to-head bioassays under standardized conditions (e.g., cell line specificity, concentration ranges) to isolate confounding variables. For instance, test antibacterial activity against Staphylococcus aureus (MIC assays) and antitumor effects via MTT assays on cancer cell lines (e.g., HeLa). Structural analogs (Table 1) indicate that substituents like sulfonyl or fluorine groups modulate target selectivity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to bacterial enzymes (e.g., DNA gyrase) versus human kinases .

Table 1 : Structural Analogs and Biological Activities

Compound NameKey SubstituentsReported Activity
8-(3-Chlorophenyl)sulfonyl analogChlorine + sulfonylAntibacterial
1-(4-Fluorophenyl)-triazaspiroFluorine + triazaspiroAntitumor
Hydroxy-alkyl derivativesHydroxyl groupsNeurological effects

Q. What strategies are effective in designing derivatives with enhanced target selectivity while retaining the spirocyclic core?

  • Methodological Answer : Focus on substituent diversification at the phenyl (C3) and methyl (C8) positions. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability or hydrophilic moieties (e.g., hydroxyl) for improved solubility. Structure-activity relationship (SAR) studies on analogs (Table 1) show that sulfonyl groups improve bacterial target engagement, while methoxy groups enhance CNS penetration. Use fragment-based drug design (FBDD) to prioritize derivatives with balanced LogP (2–5) and polar surface area (<90 Ų) .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed in long-term studies?

  • Methodological Answer : Employ OECD guidelines for biodegradation (Test 301) and bioaccumulation (e.g., LogKow measurements). Use high-resolution mass spectrometry (HRMS) to track transformation products in simulated aquatic systems. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) and computational models (ECOSAR) predict ecological risks. Studies on similar spirocyclic compounds suggest moderate persistence (half-life >60 days) but low bioaccumulation potential due to steric hindrance .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., lock-and-key model for enzyme inhibition) to guide experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.